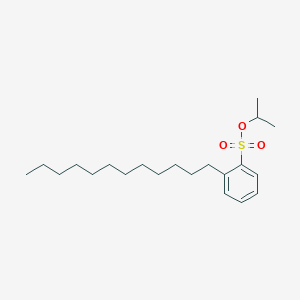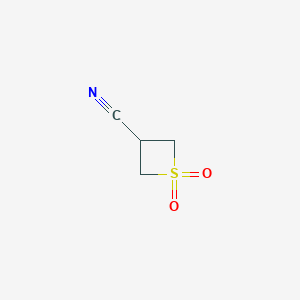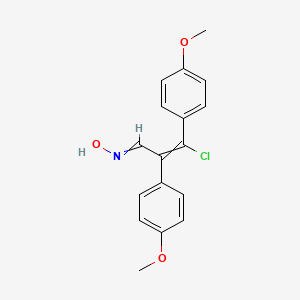
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method is favored due to its efficiency and the high yield of the desired product. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to ensure maximum yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions: ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and carboxylate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase.
Pathways Involved: It may inhibit the activity of these enzymes, leading to the disruption of DNA replication and transcription, which is crucial for its antimicrobial and anticancer effects.
相似化合物的比较
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both hydroxy and carboxylate groups in ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate provides unique reactivity and potential for diverse chemical modifications .
- Its specific substitution pattern enhances its biological activity and makes it a valuable scaffold for drug development .
属性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)10-8-6-7(2)4-5-9(8)14-12(16)11(10)15/h4-6,15H,3H2,1-2H3,(H,14,16) |
InChI 键 |
OWOBPOULTFIFME-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Bis(2-hydroxyethyl)amino]-4,4,4-trichlorobutan-2-ol](/img/structure/B8588315.png)
![2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide](/img/structure/B8588325.png)




![2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8588369.png)
![Methyl [3-(diethylamino)phenyl]carbamate](/img/structure/B8588376.png)




